molecular formula C16H20N2 B1601672 1,2-Ethanediamine, N,N-dimethyl-1,2-diphenyl-, (1R,2R)- CAS No. 320778-96-9

1,2-Ethanediamine, N,N-dimethyl-1,2-diphenyl-, (1R,2R)-

Cat. No.: B1601672
CAS No.: 320778-96-9
M. Wt: 240.34 g/mol
InChI Key: OEDXASUOCKHCRL-HZPDHXFCSA-N
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Description

1,2-Ethanediamine, N,N-dimethyl-1,2-diphenyl-, (1R,2R)- is a chiral diamine compound with significant applications in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with various metals, making it a valuable ligand in coordination chemistry. Its chiral nature allows it to induce enantioselectivity in chemical reactions, which is crucial for the production of optically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N-dimethyl-1,2-diphenyl-, (1R,2R)- typically involves the reaction of 1,2-diphenylethylenediamine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N-dimethyl-1,2-diphenyl-, (1R,2R)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, cyanides, or thiolates can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction may produce secondary amines.

Scientific Research Applications

1,2-Ethanediamine, N,N-dimethyl-1,2-diphenyl-, (1R,2R)- has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-1,2-diphenyl-, (1R,2R)- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, promoting enantioselective transformations. The chiral centers in the compound induce asymmetry in the reaction environment, leading to the preferential formation of one enantiomer over the other.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenylethylenediamine: Lacks the dimethyl groups, making it less sterically hindered.

    N,N’-Dimethylethylenediamine: Lacks the phenyl groups, reducing its ability to induce enantioselectivity.

    1,2-Diaminocyclohexane: Has a different backbone structure, affecting its coordination properties.

Uniqueness

1,2-Ethanediamine, N,N-dimethyl-1,2-diphenyl-, (1R,2R)- is unique due to its combination of chiral centers and bulky substituents, which enhance its ability to induce enantioselectivity and form stable metal complexes. This makes it particularly valuable in asymmetric synthesis and catalysis.

Properties

IUPAC Name

(1R,2R)-N',N'-dimethyl-1,2-diphenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-18(2)16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,15-16H,17H2,1-2H3/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDXASUOCKHCRL-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479699
Record name 1,2-Ethanediamine, N,N-dimethyl-1,2-diphenyl-, (1R,2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320778-96-9
Record name 1,2-Ethanediamine, N,N-dimethyl-1,2-diphenyl-, (1R,2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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